1-(8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone
Description
1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-(naphthalen-2-yloxy)ethanone is a structurally complex heterocyclic compound featuring a fused dithioloquinoline core modified with a methoxy group, dimethyl substituents, and a naphthalenyloxy ethanone side chain. Its molecular formula is C₃₁H₂₆N₂O₃S₂, with a molecular weight of 450.6 g/mol . Synthetic routes for analogous derivatives involve Friedel-Crafts acylation, cyclization, and alkylation steps, as evidenced by related methodologies in dithioloquinoline synthesis .
Properties
IUPAC Name |
1-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-naphthalen-2-yloxyethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO3S3/c1-25(2)23-22(24(30)32-31-23)19-13-17(28-3)10-11-20(19)26(25)21(27)14-29-18-9-8-15-6-4-5-7-16(15)12-18/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPQINKOIQEBII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)COC4=CC5=CC=CC=C5C=C4)C=CC(=C3)OC)C(=S)SS2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Reactivity
The compound exhibits several notable chemical properties due to its structure:
- Oxidation and Reduction : It can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or thioethers.
- Substitution Reactions : The methoxy group is amenable to nucleophilic substitution, allowing for the introduction of various functional groups.
- Cyclization : The compound can participate in cyclization reactions that produce diverse fused ring systems depending on the reaction conditions.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. It is utilized in various organic reactions due to its reactive functional groups. Researchers have noted its utility in generating derivatives that may have enhanced properties compared to the parent compound.
Biological Activities
Studies indicate that this compound may exhibit significant biological activities , including:
- Antimicrobial Properties : Research has shown potential effectiveness against various bacterial strains.
- Antiviral Effects : Investigations into its antiviral capabilities are ongoing, with preliminary results suggesting efficacy against certain viruses.
- Anticancer Activity : The compound's interaction with cellular pathways has been explored for its potential in cancer treatment, demonstrating cytotoxic effects on certain cancer cell lines.
Medicinal Chemistry
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its unique structure allows researchers to explore new drug candidates targeting specific diseases, particularly those related to infectious diseases and cancer.
Material Science
The compound is explored in the development of new materials with unique properties:
- Conducting Polymers : Its structural features make it suitable for creating advanced conductive materials.
- Coatings : Applications in coatings that require specific chemical stability or reactivity are also being researched.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Differences and Implications
Substituent Effects on Bioactivity
- Methoxy vs. Ethoxy : The ethoxy derivative (Table 1, Row 2) exhibits enhanced solubility compared to the methoxy-containing target compound, likely due to increased alkyl chain flexibility . However, methoxy groups often confer better metabolic stability in medicinal chemistry applications.
- Naphthyloxy vs. Thiadiazole: The naphthyloxy group in the target compound contributes to π-π stacking interactions, whereas the thiadiazole ring in 2-(5-amino-1,3,4-thiadiazol-2-ylthio)-1-(naphthalen-1-yl)ethanone enhances hydrogen bonding and antimicrobial activity .
Heterocyclic Core Modifications
- Dithioloquinoline vs. Pyrazole-Quinazoline: The dithioloquinoline core in the target compound provides a rigid, electron-deficient scaffold, contrasting with the pyrazole-quinazoline hybrid in C₂₄H₂₀N₄O₂S₂, which offers multiple sites for nucleophilic substitution .
- Oxazole vs.
Q & A
Basic: What are the key synthetic steps for preparing this compound?
Answer:
The synthesis involves a nucleophilic acyl substitution reaction. A general procedure ( ) includes:
- Step 1: Reacting 4,4-dimethyl-7-R2-8-R1-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione (5 mmol) with (2-naphthyloxy)acetyl chloride (6 mmol) in dry toluene and pyridine.
- Step 2: Refluxing the mixture for 5 hours, followed by filtration of pyridinium chloride.
- Step 3: Distilling off the solvent under reduced pressure and recrystallizing the precipitate from toluene.
Typical yields range from 70–73% after purification . Key intermediates are confirmed via H NMR and HPLC-HRMS (e.g., δ 3.81 ppm for methoxy groups; HRMS accuracy <1 ppm) .
Basic: What characterization techniques validate the compound’s structure?
Answer:
- H/C NMR: Assignments include methoxy protons (δ 3.81 ppm, singlet) and naphthyl aromatic protons (δ 7.03–8.79 ppm) .
- HPLC-HRMS: Used to confirm molecular ion peaks (e.g., [M+H] at m/z 489.0972, Δ = 0.0002) .
- Melting Point: Reported ranges (e.g., 201–202°C) ensure purity .
Advanced: How can synthesis yields be optimized for this compound?
Answer:
Critical variables include:
- Catalyst: Pyridine acts as a base to neutralize HCl, improving reaction efficiency .
- Solvent: Dry toluene minimizes side reactions (e.g., hydrolysis of acetyl chloride).
- Temperature/Time: Reflux for 5 hours ensures complete substitution. Scaling reactions while maintaining stoichiometry (1:1.2 molar ratio) can enhance reproducibility .
Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?
Answer:
- Solvent Effects: DMSO- may cause proton exchange broadening; verify assignments using deuterated chloroform.
- Impurities: Recrystallize from toluene to remove byproducts like unreacted acetyl chloride .
- Dynamic Effects: Variable-temperature NMR can identify conformational equilibria (e.g., hindered rotation in dithioloquinoline moieties) .
Basic: Which functional groups are critical for biological activity?
Answer:
- Methoxy Group (8-OCH): Enhances solubility and modulates electronic effects on the quinoline core .
- Dithioloquinoline Skeleton: Imparts rigidity and potential thiol-mediated redox activity .
- Naphthyloxy Acetone: Facilitates hydrophobic interactions with protein kinases .
Advanced: What are common impurities, and how are they mitigated?
Answer:
- Byproducts: Pyridinium chloride (removed via filtration) and unreacted starting materials.
- Mitigation: Column chromatography (silica gel, hexane/ethyl acetate) or repeated recrystallization (toluene) improves purity >95% .
Basic: What biological targets are plausible for this compound?
Answer:
- Protein Kinases: Structural analogs inhibit kinases via binding to ATP pockets ( ).
- Antiviral Activity: Dithioloquinoline derivatives show potential against viral proteases, though specific targets require validation .
Advanced: How to design dose-response assays for evaluating kinase inhibition?
Answer:
- Assay Design: Use a tiered approach:
- Controls: Include staurosporine (broad-spectrum inhibitor) and vehicle controls.
Advanced: How to study structure-activity relationships (SAR) with derivatives?
Answer:
- Modify Substituents: Compare methoxy (8-OCH) vs. ethoxy (8-OCHCH) analogs ().
- Activity Cliffs: Replace the naphthyl group with phenyl to assess π-π stacking requirements.
- Data Analysis: Use molecular docking (AutoDock Vina) to correlate IC with binding energies .
Basic: What solvents are optimal for recrystallization?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
